molecular formula C7H8N2O3 B2851151 6-Ethoxypyridazine-4-carboxylic acid CAS No. 1437482-78-4

6-Ethoxypyridazine-4-carboxylic acid

Cat. No.: B2851151
CAS No.: 1437482-78-4
M. Wt: 168.152
InChI Key: RGICTNPNDLDTHY-UHFFFAOYSA-N
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Description

6-Ethoxypyridazine-4-carboxylic acid is a heterocyclic compound with a pyridazine ring substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the ethoxylation of pyridazine-4-carboxylic acid using ethyl alcohol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale ethoxylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives, while reduction can produce pyridazine-4-methanol .

Scientific Research Applications

6-Ethoxypyridazine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-Ethoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxypyridazine-4-carboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other pyridazine derivatives .

Properties

IUPAC Name

6-ethoxypyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-3-5(7(10)11)4-8-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGICTNPNDLDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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